molecular formula C11H8N2O3S B15043047 Barbituric acid, 5-salicylidene-2-thio- CAS No. 114370-98-8

Barbituric acid, 5-salicylidene-2-thio-

Cat. No.: B15043047
CAS No.: 114370-98-8
M. Wt: 248.26 g/mol
InChI Key: RGLBWQAEHZVAMS-UHFFFAOYSA-N
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Description

Barbituric acid, 5-salicylidene-2-thio-, is a derivative of barbituric acid, which is a heterocyclic compound based on a pyrimidine skeleton. This compound is known for its diverse biological activities and has been studied extensively for its potential applications in medicinal chemistry. The presence of the salicylidene and thio groups in its structure enhances its reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of barbituric acid, 5-salicylidene-2-thio-, typically involves the reaction of 2-formylbenzoic acid with thiobarbituric acid. This reaction is catalyzed by p-toluenesulfonic acid in a mixture of methanol and ethanol. The reaction proceeds through a Knoevenagel condensation, forming the desired product in good yields .

Industrial Production Methods

While specific industrial production methods for barbituric acid, 5-salicylidene-2-thio-, are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Barbituric acid, 5-salicylidene-2-thio-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of barbituric acid, 5-salicylidene-2-thio-, involves its interaction with specific molecular targets:

Properties

CAS No.

114370-98-8

Molecular Formula

C11H8N2O3S

Molecular Weight

248.26 g/mol

IUPAC Name

5-[(2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C11H8N2O3S/c14-8-4-2-1-3-6(8)5-7-9(15)12-11(17)13-10(7)16/h1-5,14H,(H2,12,13,15,16,17)

InChI Key

RGLBWQAEHZVAMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=S)NC2=O)O

Origin of Product

United States

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